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Abstract

This document provides a comprehensive technical guide for researchers, food scientists, and
product development professionals on the application of isoamyl acetoacetate as a flavoring
agent. It details the compound's physicochemical properties, sensory profile, and regulatory
status. Furthermore, it provides detailed, field-proven protocols for the incorporation, sensory
evaluation, and analytical quantification of isoamyl acetoacetate in a food matrix. The
causality behind experimental choices is explained to ensure technical accuracy and
reproducibility.

Introduction: Understanding Isoamyl Acetoacetate

Isoamyl acetoacetate (Isopentyl acetoacetate), FEMA number 3551, is a key flavoring
substance valued for its complex and pleasant sensory profile.[1] Chemically, it is an ester that
contributes sweet, fruity, and green notes to a wide array of food and beverage products. Its
aroma is often described as having characteristics of banana, pear, and mango, making it a
versatile ingredient for building fruit flavor profiles.[1] Unlike simpler esters such as isoamyl
acetate (known for its strong banana note), isoamyl acetoacetate offers a more nuanced and
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rounded flavor, which can enhance the perception of sweetness and fruitiness in a finished
product.

Its application is particularly prevalent in beverages, frozen dairy products, and confectionery
items where a robust and authentic fruit flavor is desired.[1] Understanding its behavior in
different food matrices is critical for successful product formulation.

Physicochemical & Regulatory Profile

A thorough understanding of the compound's properties is the foundation of effective
application. Isoamyl acetoacetate is a colorless liquid with limited solubility in water but is
soluble in alcohol and oils.[1]

Data Summary

All quantitative data has been consolidated into the table below for ease of reference. This data
is critical for determining appropriate solvent systems, processing temperatures, and storage
conditions.
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Property Value Source
Synonyms Isopentyl acetoacetate [1]
FEMA Number 3551 [1][2]
JECFA Number 598 [1]
CAS Number 2308-18-1 [1]
Molecular Formula CoH1603 [1]
Molecular Weight 172.22 g/mol -
Appearance Colorless clear liquid [1]
Odor Profile Fruity, sweet, green, banana, ]
pear, mango
Boiling Point 222-224 °C @ 760 mmHg [1]
Flash Point 101.67 °C (215 °F) [1]
Specific Gravity 0.956 - 0.964 @ 25°C [1]

Refractive Index

1.426 - 1.430 @ 20°C

[1]

Solubility

Soluble in alcohol and ails;
Water solubility approx. 5708
mg/L @ 25°C.

[1]

Regulatory Status

Generally Recognized as Safe
(GRAS) by FEMA.

[1](2]

Causality in Application

e High Flash Point: The relatively high flash point (>100°C) indicates that isoamyl

acetoacetate can be safely incorporated into products that undergo moderate heating during

processing, such as pasteurization, without significant risk of volatility or flammability.[1]

 Solubility: Its lipophilic nature (soluble in oils) makes it an excellent choice for flavoring fatty

foods like ice cream and dairy products. For agueous systems like beverages, it must be
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properly dispersed, typically using a solvent like ethanol or propylene glycol, to prevent
phase separation and ensure flavor uniformity.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, incorporating controls and
clear, sequential steps to ensure trustworthy and reproducible results.

Logical Workflow for Flavor Application and Analysis

The diagram below illustrates the comprehensive workflow from the initial incorporation of the
flavoring agent into a food product through to its final sensory and analytical validation. This
systematic approach ensures that each stage informs the next, leading to a well-characterized

and optimized final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. isoamyl acetoacetate, 2308-18-1 [thegoodscentscompany.com]
o 2. femaflavor.org [femaflavor.org]

» To cite this document: BenchChem. [Application Notes & Protocols: Isoamyl Acetoacetate in
Food Science]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147136#isoamyl-acetoacetate-as-a-flavoring-agent-
in-food-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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